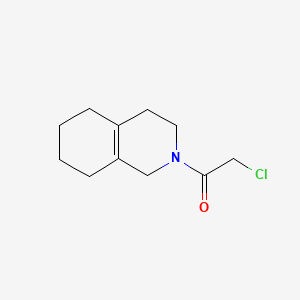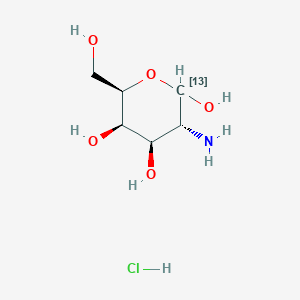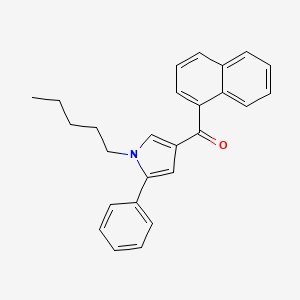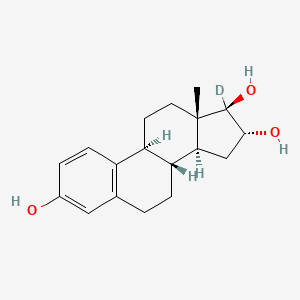
2-Desoxi-2-cloro-D-manosa
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S,4R,5R)-2-Chloro-3,4,5,6-tetrahydroxyhexanal, also known as (2S,3S,4R,5R)-2-Chloro-3,4,5,6-tetrahydroxyhexanal, is a useful research compound. Its molecular formula is C6H11ClO5 and its molecular weight is 198.599. The purity is usually 95%.
BenchChem offers high-quality (2S,3S,4R,5R)-2-Chloro-3,4,5,6-tetrahydroxyhexanal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3S,4R,5R)-2-Chloro-3,4,5,6-tetrahydroxyhexanal including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Efectos antivirales
Se ha estudiado el 2-Desoxi-2-cloro-D-manosa por sus efectos antivirales. Es un mimético dual de D-Glucosa y D-Manosa, que ha mostrado potencial contra el SARS-CoV-2 y otros virus altamente patógenos . Los efectos antivirales del compuesto están relacionados con su capacidad para causar cambios metabólicos en la célula infectada y varios tipos de células huésped que responden a la infección .
Inhibición de la glucólisis
Entre los cambios metabólicos causados por el this compound, el más destacado es el proceso de glucólisis regulado positivamente como la principal vía de utilización de la glucosa . Esta regulación positiva de la glucólisis es un mecanismo común de adaptación celular a varias infecciones virales . Por lo tanto, los inhibidores de la glucólisis, especialmente el this compound, se han estudiado intensamente como agentes antivirales .
Enfoques terapéuticos para las infecciones virales
Los cambios metabólicos inducidos por el this compound proporcionan objetivos potenciales para enfoques terapéuticos que podrían reducir el impacto de la infección . Sin embargo, las malas propiedades farmacocinéticas del compuesto limitan su amplia aplicación clínica .
Tratamiento de COVID-19
El this compound se ha utilizado en el tratamiento de COVID-19. Recibió autorización de emergencia para su uso en su formulación oral como terapia complementaria junto con el estándar de atención en pacientes hospitalizados con COVID-19 moderado a grave . Según los resultados del ensayo clínico de fase III, los pacientes con COVID-19 tratados con this compound no requirieron terapia de oxígeno suplementario para el día tres, en comparación con los tratados con el estándar de atención .
Mecanismo De Acción
Target of Action
2-Deoxy-2-chloro-D-mannose, also known as (2S,3S,4R,5R)-2-Chloro-3,4,5,6-tetrahydroxyhexanal, primarily targets the glycolysis pathway in cells . It is a metabolic inhibitor that has been shown to limit the multiplication of SARS-CoV-2 in-vitro . It competes with glucose for the same transporter and hexokinase .
Mode of Action
The compound interacts with its targets by substituting into the growing N-glycan chain for mannose, resulting in the truncation of the oligosaccharide chain due to the lack of a hydroxyl group in the C-2 position incorporated in the place of mannose . It effectively reduces the replication of SARS-CoV-2 in human cells by reducing the glycolytic flux, through competitive inhibition of glucose in binding with the enzyme hexokinase .
Biochemical Pathways
2-Deoxy-2-chloro-D-mannose affects the glycolysis pathway, a common mechanism of cell adaptation to several viral infections . The upregulation of the glycolysis pathway is a common phenomenon in virus-induced metabolic abnormalities, and as such has been considered a target for antiviral therapy .
Pharmacokinetics
It is known that after entering the cell, similar compounds like 2-deoxy-d-glucose are phosphorylated by hexokinase ii to 2-deoxy-d-glucose-6-phosphate, but unlike glucose, these compounds cannot be further metabolized by phosphoglucose isomerase .
Result of Action
The compound’s action results in the limitation of the multiplication of SARS-CoV-2 in-vitro . It has been shown to reduce the supplemental oxygen dependence on COVID-19 infected patients and make their recovery faster . It also induces type II cell death in gliomas .
Action Environment
The action, efficacy, and stability of 2-Deoxy-2-chloro-D-mannose can be influenced by environmental factors. For instance, D-mannose can compete with glucose for the same transporter and hexokinase, suppressing glycolysis, reducing mitochondrial reactive-oxygen-species and succinate-mediated hypoxia-inducible factor-1α, and thus reducing virus-induced proinflammatory cytokine production .
Análisis Bioquímico
Biochemical Properties
2-Deoxy-2-chloro-D-mannose plays a role in biochemical reactions, particularly in glycolysis. It is known to inhibit glycolysis due to its structural similarity to glucose . After entering the cell, it is phosphorylated by hexokinase to produce 2-deoxy-D-glucose-6-phosphate (2-DG-6-P), but unlike glucose, 2-DG-6-P cannot be further metabolized by phosphoglucose isomerase (PGI) to a 5 carbon ring .
Cellular Effects
The effects of 2-Deoxy-2-chloro-D-mannose on cells are primarily related to its impact on energy metabolism. By inhibiting glycolysis, it results in the depletion of ATP required for maintaining intracellular processes, thus facilitating autophagy and apoptosis initiation . This can have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-Deoxy-2-chloro-D-mannose involves its interactions with biomolecules such as enzymes involved in glycolysis. It is known to inhibit hexokinase and phospho-hexose isomerase, thereby blocking glycolysis at the initiation stage . This leads to changes in gene expression and impacts cellular processes.
Temporal Effects in Laboratory Settings
The effects of 2-Deoxy-2-chloro-D-mannose over time in laboratory settings are not well-documented. It is known that glycolysis inhibitors like 2-Deoxy-2-chloro-D-mannose have been intensively studied as antiviral agents
Metabolic Pathways
2-Deoxy-2-chloro-D-mannose is involved in the metabolic pathway of glycolysis. It is phosphorylated by hexokinase to produce 2-deoxy-D-glucose-6-phosphate (2-DG-6-P), but unlike glucose, 2-DG-6-P cannot be further metabolized by phosphoglucose isomerase (PGI) to a 5 carbon ring .
Propiedades
IUPAC Name |
(2S,3S,4R,5R)-2-chloro-3,4,5,6-tetrahydroxyhexanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2H2/t3-,4-,5-,6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEGMPAFDRYYIG-KVTDHHQDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)Cl)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@@H](C=O)Cl)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1,6-Anhydro-beta-D-[UL-13C6]glucose](/img/structure/B583477.png)


